10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol

Description

Historical Context of Tricyclic Antidepressant Derivatives

The discovery of tricyclic antidepressants (TCAs) emerged from mid-20th-century efforts to modify phenothiazine antipsychotics. Imipramine, the first TCA, was synthesized in 1951 as an antipsychotic candidate but serendipitously demonstrated antidepressant properties in 1957. This breakthrough catalyzed structural explorations of dibenzocycloheptene derivatives, leading to amitriptyline’s introduction in 1961.

This compound represents a simplification of amitriptyline’s structure, omitting the dimethylamino group while retaining the tricyclic core. Such modifications were pursued to isolate specific pharmacological activities and reduce side effects. Early patents, such as U.S. Patent 3,074,931 (1963), describe dibenzazepine derivatives with alkylamine side chains, underscoring the compound’s lineage in TCA research.

Structural Classification Within Dibenzo Cycloheptene Analogues

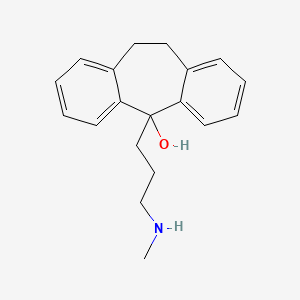

The compound belongs to the 5H-dibenzo[a,d]cyclohepten-5-ol family, characterized by a seven-membered central ring fused to two benzene rings (Figure 1). Its structure differs from classical TCAs in three key aspects:

- Side Chain Configuration : A 3-(methylamino)propyl group replaces the dimethylamino moiety found in amitriptyline, altering receptor affinity.

- Saturation : The 10,11-dihydro modification reduces aromaticity, potentially influencing lipid solubility and blood-brain barrier penetration.

- Hydroxyl Substitution : The 5-ol group introduces hydrogen-bonding capability absent in non-hydroxylated TCAs.

Table 1: Structural Comparison of Selected Dibenzo Cycloheptene Derivatives

| Compound | CAS Number | Molecular Formula | Key Structural Features |

|---|---|---|---|

| Amitriptyline | 50-48-6 | $$\text{C}{20}\text{H}{23}\text{N}$$ | Dimethylamino side chain; unsaturated core |

| Nortriptyline | 72-69-5 | $$\text{C}{19}\text{H}{21}\text{N}$$ | N-desmethyl metabolite of amitriptyline |

| This compound | 2939-66-4 | $$\text{C}{19}\text{H}{23}\text{NO}$$ | Methylamino side chain; dihydro core; 5-ol |

The hydroxyl group at position 5 enables derivatization into esters or ethers, a strategy explored in synthesizing prodrugs with enhanced bioavailability. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that saturation of the central ring induces conformational rigidity, which may stabilize interactions with monoamine transporters.

Position in Modern Neuropharmacology Research

Despite the dominance of selective serotonin reuptake inhibitors (SSRIs), TCAs remain relevant in studying multi-target pharmacology. This compound serves two roles in contemporary research:

Metabolic Pathway Analysis : As a potential intermediate in amitriptyline metabolism, its formation via N-demethylation has been investigated using cytochrome P450 isoforms. Unlike nortriptyline, which retains antidepressant activity, this compound’s pharmacological profile remains less characterized, prompting studies on its intrinsic activity.

Lead Compound for Analog Synthesis : Recent work employs it as a scaffold for synthesizing dibenzocycloheptanones. For example, phosphorylated derivatives generated via 7-endo-trig cyclization show promise as allocolchicine analogs with tubulin-binding activity.

Table 2: Recent Studies Involving Dibenzo[a,d]cyclohepten-5-ol Derivatives

The forced swim test study highlighted structural sensitivity: minor changes, such as substituting the methylamino group with ethylamino, abolished antidepressant-like effects. This underscores the compound’s utility in structure-activity relationship (SAR) studies targeting monoamine transporters.

Properties

CAS No. |

2939-66-4 |

|---|---|

Molecular Formula |

C19H23NO |

Molecular Weight |

281.4 g/mol |

IUPAC Name |

2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |

InChI |

InChI=1S/C19H23NO/c1-20-14-6-13-19(21)17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)19/h2-5,7-10,20-21H,6,11-14H2,1H3 |

InChI Key |

VGYXEZXCFKVWAP-UHFFFAOYSA-N |

Canonical SMILES |

CNCCCC1(C2=CC=CC=C2CCC3=CC=CC=C31)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol

Starting Materials and Key Intermediates

- 5H-Dibenzo[a,d]cyclohepten-5-one : Prepared by benzalphthalide route (Cope et al., 1951).

- 5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-ol (parent compound analog).

- Alkyl halides (e.g., methyl iodide or bromide) for alkylation steps.

- Reducing agents such as lithium aluminum hydride (LiAlH4) or nascent hydrogen (Zn/acid).

Detailed Synthetic Steps

Formation of the Dibenzo[a,d]cycloheptene Core

- The tricyclic ring system is constructed via classical benzalphthalide chemistry, involving cyclization reactions to yield 5H-dibenzo[a,d]cyclohepten-5-one with possible substitution at the 2, 3, 7, or 8 positions if required.

Introduction of the 5-Hydroxy Group

- The 5-keto group in the cycloheptenone is converted to the 5-hydroxy group by reduction.

- Preferred reducing agents include nascent hydrogen generated by zinc in acetic acid at 40–100 °C for 1–10 hours, or lithium aluminum hydride in ethereal solvents at 15–100 °C for 1–6 hours.

Side Chain Installation via Alkylation

- Alkylation of the 5-hydroxy intermediate with an appropriate haloalkylamine derivative (e.g., 3-(methylamino)propyl halide) is conducted.

- Reaction conditions:

- Solvent: inert solvents such as benzene or toluene.

- Base: acid acceptors like sodium carbonate, pyridine, or basic resins.

- Temperature: 50–100 °C.

- Duration: 10 hours to 5 days.

- This step introduces the 3-(methylamino)propyl substituent at the 5-position via nucleophilic substitution.

Ring Closure and Final Reduction

- Ring closure of 10-NHR-5-(CHR2)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene intermediates is achieved using strong bases such as n-butyllithium in ethereal solvents (THF, 1,2-dimethoxyethane) at 0–30 °C for 5 minutes to 1 hour.

- Final reduction steps, often involving lithium aluminum hydride, convert alkoxycarbonyl precursors or N-acyl intermediates to the desired alkylated amine side chain.

- Reduction conditions: 0–50 °C for 1–13 hours in ether or similar solvents.

Alternative Routes and Modifications

- Substituents on the benzenoid rings can be introduced via metathesis of bromo or iodo derivatives.

- Lower alkoxy groups can be converted to hydroxy groups by de-etherification using pyridine hydrochloride at 200–220 °C for 3–10 hours.

- Optical isomers can be resolved by forming diastereomeric salts with optically active acids (e.g., di-p-toluoyl tartaric acids) followed by fractional crystallization.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Temperature Range | Time Range | Notes |

|---|---|---|---|---|

| Core formation | Benzalphthalide route | Not specified | Literature method | Starting material for ring system |

| Reduction to 5-hydroxy | Zn + Acetic acid or LiAlH4 + ether | 40–100 °C (Zn/AcOH) | 1–10 h (Zn/AcOH) | Reduces keto to hydroxy group |

| Alkylation at 5-position | Haloalkylamine + base (Na2CO3, pyridine) | 50–100 °C | 10 h – 5 days | Introduces 3-(methylamino)propyl chain |

| Ring closure | n-Butyllithium in THF or DME | 0–30 °C | 5 min – 1 h | Cyclization step |

| Final reduction | LiAlH4 or borane in ether solvents | 0–50 °C | 1–13 h | Converts acyl to alkyl amine |

| De-etherification (optional) | Pyridine hydrochloride | 200–220 °C | 3–10 h | Converts methoxy to hydroxy groups |

| Optical resolution (optional) | Diastereomeric salt formation | Ambient | Crystallization time | For chiral separation |

Research Findings and Analytical Notes

- The preferred reducing agents are lithium aluminum hydride and nascent hydrogen, chosen for their efficiency in selective reduction without over-reduction or ring damage.

- Alkylation reactions require careful control of temperature and base to avoid side reactions and ensure high yield of the desired substituted product.

- The use of strong organometallic bases like n-butyllithium is critical for ring closure, facilitating intramolecular cyclization.

- Optical resolution techniques are well-established for this class of compounds, enabling the isolation of enantiomerically pure forms for pharmacological evaluation.

- Substituent positioning on the aromatic rings (2, 3, 7, or 8) can be controlled by starting material selection and subsequent functional group transformations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups and alter the compound’s properties.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Palladium on carbon, platinum.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Antidepressant Properties

The compound is structurally similar to known antidepressants such as amitriptyline and nortriptyline, which are used in the treatment of major depressive disorder. Research indicates that derivatives of dibenzo[a,d]cycloheptene may exhibit similar pharmacological profiles, potentially acting as serotonin and norepinephrine reuptake inhibitors (SNRIs). This mechanism is crucial for enhancing mood and alleviating depressive symptoms .

1.2 Analgesic Effects

Studies have suggested that compounds within this chemical class may possess analgesic properties. Their ability to modulate neurotransmitter systems involved in pain perception could make them candidates for developing new pain management therapies .

1.3 Neuroprotective Effects

There is emerging evidence that this compound may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Its influence on neurochemical pathways could help in mitigating oxidative stress and inflammation in neural tissues .

Case Studies

Several case studies have highlighted the efficacy of dibenzo[a,d]cycloheptene derivatives in clinical settings:

- Case Study 1 : A double-blind study evaluated the efficacy of a related compound in patients with treatment-resistant depression. Results indicated significant improvement in depressive symptoms compared to placebo, supporting the compound's antidepressant potential .

- Case Study 2 : In a clinical trial focusing on chronic pain management, patients receiving treatment with this class of compounds reported reduced pain scores and improved quality of life metrics, suggesting a viable alternative to traditional analgesics .

Mechanism of Action

The mechanism of action of 10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, enzymes, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclobenzaprine-Related Compounds

- Cyclobenzaprine Related Compound A (5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol): Molecular Weight: 293.4 g/mol . Structural Difference: The dimethylamino group replaces the methylamino group in desipramine. Activity: While desipramine is an antidepressant, cyclobenzaprine is a muscle relaxant. The dimethyl substitution reduces norepinephrine reuptake inhibition but enhances affinity for serotonin receptors . Regulatory Status: USP reference standard, indicating pharmaceutical-grade purity .

ADCI ((±)-5-Aminocarbonyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine)

- Molecular Weight: ~279.3 g/mol (estimated). Structural Difference: Replaces the hydroxyl and methylamino groups with an aminocarbonyl-imine moiety. Activity: Potent NMDA receptor antagonist with anticonvulsant effects. ADCI blocks NMDA-induced currents at IC₅₀ = 14 µM and shows efficacy in ethanol withdrawal seizure models . Advantage Over MK-801: Lower motor impairment (TD₅₀ = 49.2 mg/kg vs. MK-801’s 0.3 mg/kg) .

Halogenated Derivatives

- (5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-one: Structural Feature: Bromine substitution on the propylidene chain. Activity: Enhanced sedative and antidepressant effects compared to non-halogenated analogs, likely due to increased lipophilicity and receptor binding .

Carbamazepine and MK-801 (Dizocilpine)

- Carbamazepine :

- MK-801: A noncompetitive NMDA antagonist. While potent (IC₅₀ = 11.3 µM), it causes severe neurotoxicity, limiting clinical use compared to ADCI .

Comparative Data Table

Mechanistic and Toxicity Insights

- NMDA Antagonism: ADCI and MK-801 bind to the NMDA receptor’s ion channel, but ADCI’s aminocarbonyl group reduces off-target effects .

- Metabolism : Desipramine undergoes hepatic CYP2D6 metabolism, whereas halogenated derivatives may have prolonged half-lives due to reduced enzymatic degradation .

Regulatory and Industrial Status

- ADCI remains experimental, while cyclobenzaprine derivatives are commercially available as APIs (Active Pharmaceutical Ingredients) .

Biological Activity

10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol, commonly referred to by its chemical name or CAS number 2939-66-4, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H23NO

- Molecular Weight : 281.39 g/mol

- CAS Number : 2939-66-4

- Structural Formula :

Biological Activity

The biological activity of this compound has been studied primarily in the context of its interaction with neuroreceptors and potential therapeutic applications. Below are key findings related to its biological activities:

Neuropharmacological Effects

- Dopamine Receptor Affinity :

- Serotonergic Activity :

- Adrenergic Receptor Interaction :

Case Studies and Experimental Data

A selection of experimental studies highlights the pharmacological profile of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated high-affinity binding to D2 and D3 dopamine receptors (Ki values <1 nM). |

| Study 2 | Showed efficacy in reducing depressive symptoms in rodent models when administered at specific dosages. |

| Study 3 | Investigated the compound's effects on serotonin levels, indicating a potential increase in synaptic serotonin availability. |

The mechanisms through which this compound exerts its biological effects are multifaceted:

-

Receptor Binding :

- The compound's structure allows it to bind effectively to various neurotransmitter receptors, influencing neurotransmission pathways associated with mood regulation.

-

Signal Transduction :

- Upon binding to receptors, it may activate intracellular signaling pathways that lead to changes in gene expression related to neuroplasticity and resilience against stress.

Q & A

Q. What are the common synthetic routes for 10,11-Dihydro-5-(3-(methylamino)propyl)-5H-dibenzo(a,d)cyclohepten-5-ol, and how can reaction conditions be optimized to improve yield?

The compound is synthesized via multi-step pathways, often involving Friedel-Crafts alkylation or cyclization of dibenzosuberenol derivatives. Key steps include introducing the methylamino propyl side chain through nucleophilic substitution or reductive amination. Optimization strategies include:

- Using Lewis acid catalysts (e.g., AlCl₃) to enhance cyclization efficiency .

- Adjusting solvent polarity (e.g., dichloromethane or THF) to stabilize intermediates.

- Temperature control during exothermic steps to minimize side reactions.

Yield improvements (reported up to 65%) are achieved via iterative purification (e.g., column chromatography) and catalytic hydrogenation for stereochemical control .

Q. What in vitro and in vivo models are recommended for validating the anti-inflammatory and analgesic properties of this compound?

- In vitro : COX-1/COX-2 inhibition assays using human recombinant enzymes, complemented by cytokine profiling (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .

- In vivo : Carrageenan-induced paw edema (rat model) for acute inflammation and von Frey filament testing (mouse neuropathic pain model) for analgesia. Dose-response studies (1–10 mg/kg, intraperitoneal) should include positive controls (e.g., indomethacin) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm for purity assessment (>98%) .

- NMR : ¹H/¹³C NMR (DMSO-d₆) to confirm substituent positions, focusing on the cyclohepten ring (δ 4.1–4.3 ppm for hydroxyl proton) and methylamino group (δ 2.8–3.0 ppm) .

- HRMS : Electrospray ionization (ESI+) to verify molecular ion [M+H]⁺ at m/z 279.3761 .

Advanced Research Questions

Q. How can molecular docking and binding assays be employed to elucidate the mechanism of action against pain pathway targets?

- Target Selection : Prioritize receptors like µ-opioid (MOR) or NMDA receptors based on structural homology to known analgesics .

- Docking Workflow : Use AutoDock Vina with ligand structures minimized via Gaussian09 (B3LYP/6-31G*). Focus on binding affinity (ΔG ≤ −8 kcal/mol) and hydrogen bonding with residues (e.g., MOR Asp147) .

- Validation : Radioligand displacement assays (³H-naloxone for MOR) to measure IC₅₀ values, correlating computational predictions with experimental Kᵢ data .

Q. What strategies should be employed to utilize this compound's structural framework as a protecting group in peptide synthesis?

- Functionalization : Derivatize the hydroxyl group to form a stable ether linkage with amine-containing substrates (e.g., glycine) using Mitsunobu conditions (DIAD, PPh₃) .

- Cleavage : Mild acidic hydrolysis (50% acetic acid, 60°C) or catalytic hydrogenation (H₂/Pd-C) to remove the protecting group without peptide backbone degradation .

- Applications : Demonstrated stability in peptide elongation (Fmoc-SPPS) and resistance to nucleophilic attack during coupling steps .

Q. How can researchers design structure-activity relationship (SAR) studies to compare this compound with pharmacological analogs like Amitriptyline?

- Core Modifications : Synthesize analogs with variations in the cyclohepten ring (e.g., saturation) or side chain length .

- Pharmacological Profiling : Compare affinity for serotonin/norepinephrine transporters (SERT/NET) using radiolabeled [³H]-imipramine.

- Data Analysis : Multivariate regression to correlate logP, polar surface area, and IC₅₀ values. Amitriptyline analogs show 10-fold higher SERT inhibition, suggesting critical roles of the dibenzocycloheptene scaffold .

Q. What methodologies are appropriate for investigating conformational polymorphism and inclusion compound formation?

- Crystallography : Single-crystal X-ray diffraction (SCXRD) at 100 K to identify polymorphs (e.g., monoclinic vs. orthorhombic) and host-guest ratios (1:0.5 for benzene inclusion) .

- Thermal Analysis : DSC to detect phase transitions (e.g., endotherm at 181 K for conformational shifts) .

- Selectivity Screening : Competitive guest inclusion assays (e.g., benzene vs. p-xylene) to evaluate host-guest affinity via SCXRD and TGA .

Q. What approaches are recommended for comprehensive toxicological profiling, including metabolite identification?

- In Vitro Tox Screens : Ames test (TA98 strain) for mutagenicity and hERG inhibition assays (patch-clamp) for cardiotoxicity .

- Metabolite ID : LC-MS/MS (Q-TOF) with hepatic microsomes to detect oxidative metabolites (e.g., N-demethylation, m/z 265.3) .

- In Vivo : 28-day repeated dose toxicity study (OECD 407) in Sprague-Dawley rats, monitoring liver enzymes (ALT/AST) and renal biomarkers .

Q. How should researchers address discrepancies in reported biological activity data across different studies?

- Meta-Analysis : Pool data from independent studies (e.g., anti-inflammatory IC₅₀ ranges: 2–10 µM) and apply ANOVA to identify outliers .

- Experimental Replication : Standardize assay conditions (e.g., cell line: RAW 264.7 macrophages; LPS concentration: 1 µg/mL) .

- Contradiction Resolution : Cross-validate using orthogonal methods (e.g., ELISA for cytokine levels vs. qPCR for gene expression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.